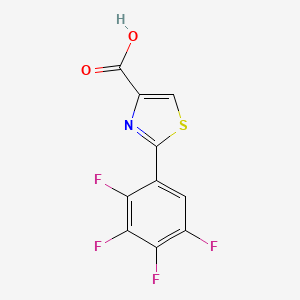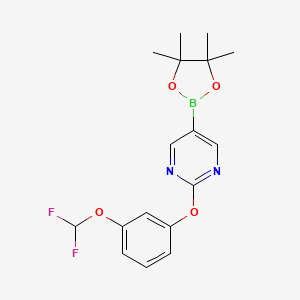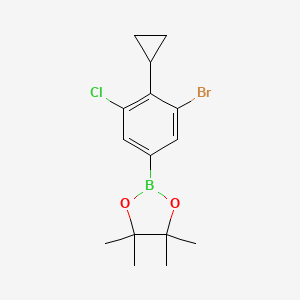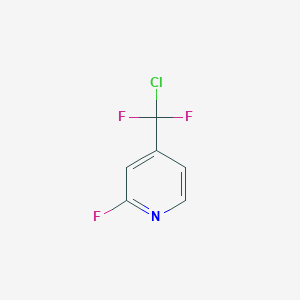
4-(Chlorodifluoromethyl)-2-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chlorodifluoromethyl)-2-fluoropyridine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and chlorine atoms in its structure imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorodifluoromethyl)-2-fluoropyridine typically involves the introduction of the chlorodifluoromethyl group into a pyridine ring. One common method is the reaction of 2-fluoropyridine with chlorodifluoromethylating agents under controlled conditions. For instance, the use of (chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) in the presence of a base like triphenylphosphine (PPh3) can facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow chemistry, which allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chlorodifluoromethyl)-2-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogens makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate (K2CO3) for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and palladium catalysts for cross-coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while cross-coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-(Chlorodifluoromethyl)-2-fluoropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Chlorodifluoromethyl)-2-fluoropyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- (Chlorodifluoromethyl)trimethylsilane (TMSCF2Cl)
- (Bromodifluoromethyl)trimethylsilane (TMSCF2Br)
- (Trifluoromethyl)trimethylsilane (TMSCF3)
Uniqueness
4-(Chlorodifluoromethyl)-2-fluoropyridine is unique due to the combination of fluorine and chlorine atoms in its structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and selectivity, making it a versatile building block in synthetic chemistry .
Propiedades
Fórmula molecular |
C6H3ClF3N |
|---|---|
Peso molecular |
181.54 g/mol |
Nombre IUPAC |
4-[chloro(difluoro)methyl]-2-fluoropyridine |
InChI |
InChI=1S/C6H3ClF3N/c7-6(9,10)4-1-2-11-5(8)3-4/h1-3H |
Clave InChI |
NLORTYDJMZGQJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C(F)(F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



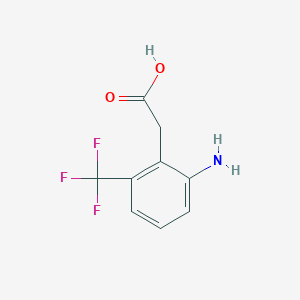
![2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B13677397.png)
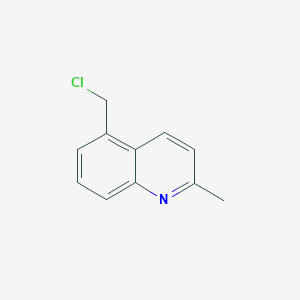
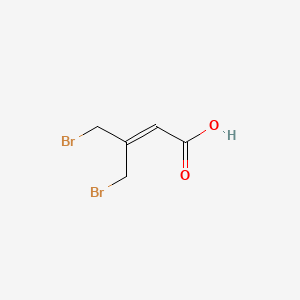
![5-Methylbenzo[b]thiophen-2-amine](/img/structure/B13677416.png)
![Ethyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B13677423.png)

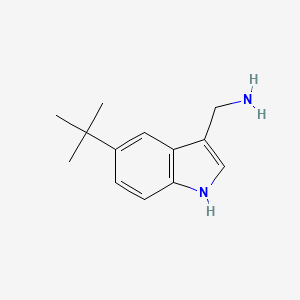
![3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13677441.png)
![1-[(3-Methyl-2-pyridyl)methyl]guanidine](/img/structure/B13677462.png)
